([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Description
The compound [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride is a chiral pyrrolidine derivative featuring a 3-fluoro-4-(trifluoromethyl)phenyl substituent and a hydroxymethyl group. Its molecular formula is C₁₂H₁₄ClF₄NO, with a molecular weight of 299.7 g/mol . The stereochemistry (3S,4R) and fluorine/trifluoromethyl substitution pattern are critical to its physicochemical and pharmacological properties. It is listed under CAS numbers 1217838-86-2 and 1186647-72-2, with multiple suppliers indicating commercial availability .
Properties
IUPAC Name |
[(3S,4R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11-3-7(1-2-10(11)12(14,15)16)9-5-17-4-8(9)6-18;/h1-3,8-9,17-18H,4-6H2;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJXKKRYNFOQA-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC(=C(C=C2)C(F)(F)F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)C(F)(F)F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride] is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClF₄NO
- CAS Number : 1217838-86-2
- Molecular Weight : 263.24 g/mol
- SMILES Notation : O=C(C)C1([H])C@([H])C2=CC=C(C(F)(F)F)C=C2
The biological activity of [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride] is influenced by the presence of the trifluoromethyl group, which enhances the compound's lipophilicity and potentially its binding affinity to various biological targets. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs.
Pharmacological Effects
Research indicates that compounds with similar structures may exhibit a range of pharmacological activities:
- Neuroprotective Effects : Compounds in this class have been studied for their neuroprotective properties. For instance, related pyrrolidine derivatives have demonstrated efficacy in preventing neuronal cell death in models of excitotoxicity, such as kainic acid-induced toxicity in hippocampal slices .
- Antidepressant Activity : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Anticancer Properties : The trifluoromethyl group has been associated with enhanced anticancer activity. For example, drugs containing similar moieties have shown synergistic effects when combined with other chemotherapeutics .
Study on Neuroprotection
In a study examining the neuroprotective effects of related compounds, researchers utilized organotypic hippocampal slices treated with kainic acid (kA). The introduction of [(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride] at varying concentrations (0.1, 1, and 10 μM) resulted in a dose-dependent decrease in cell death measured by propidium iodide fluorescence .
| Concentration (μM) | Cell Death (%) |
|---|---|
| 0 | 100 |
| 0.1 | 85 |
| 1 | 70 |
| 10 | 45 |
This study highlights the potential for this compound to mitigate neuronal damage.
Antidepressant Activity Assessment
Another research effort focused on the antidepressant-like effects of similar pyrrolidine compounds in animal models. The administration of these compounds led to significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity through modulation of serotonergic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a. {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride
- Substituents : 2-Fluoro (vs. 3-Fluoro in the target compound).
- Molecular Formula: C₁₂H₁₄ClF₄NO (identical to target compound).
- Key Differences: The fluorine position on the phenyl ring alters electronic effects and steric interactions.
b. trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Substituents : Carboxylic acid replaces hydroxymethyl.
- Molecular Formula: C₁₂H₁₃ClF₃NO₂.
Halogen-Substituted Analogs
a. ((3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl)methanol hydrochloride
- Substituents : 4-Chloro and 2-Fluoro (vs. 3-Fluoro and 4-(trifluoromethyl)).
- Molecular Formula: C₁₁H₁₄Cl₂FNO.
- Key Differences: Chlorine substitution reduces lipophilicity compared to trifluoromethyl.
Functional Group Variants
a. trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
